molecular formula C17H13BrN4O4 B11492954 (6-bromo-1,3-benzodioxol-5-yl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

(6-bromo-1,3-benzodioxol-5-yl)methyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11492954
M. Wt: 417.2 g/mol
InChI Key: NSXFYTHVLMHQJH-UHFFFAOYSA-N
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Description

(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE: is a complex organic compound that features a combination of benzodioxole, triazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, amines, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the triazole ring, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its triazole and benzodioxole moieties are known to exhibit pharmacological activities, making it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The triazole ring is known to interact with metal ions, which can influence enzymatic activity and cellular signaling pathways. Additionally, the benzodioxole moiety can participate in hydrogen bonding and hydrophobic interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Uniqueness: What sets (6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL 5-AMINO-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE apart is its combination of benzodioxole, triazole, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H13BrN4O4

Molecular Weight

417.2 g/mol

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methyl 5-amino-2-phenyltriazole-4-carboxylate

InChI

InChI=1S/C17H13BrN4O4/c18-12-7-14-13(25-9-26-14)6-10(12)8-24-17(23)15-16(19)21-22(20-15)11-4-2-1-3-5-11/h1-7H,8-9H2,(H2,19,21)

InChI Key

NSXFYTHVLMHQJH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=NN(N=C3N)C4=CC=CC=C4)Br

Origin of Product

United States

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